molecular formula C8H14N4S B1524209 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1354959-71-9

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No. B1524209
CAS RN: 1354959-71-9
M. Wt: 198.29 g/mol
InChI Key: XWASAOJLRJWZHK-UHFFFAOYSA-N
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Description

“1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been widely studied in medicinal chemistry . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents . All the synthesized compounds were found to be potent .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The reactivity of the amine group in the derivatization process makes the 1,3,4-thiadiazole moiety a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility . This allows these compounds to cross cellular membranes, which is crucial for their biological activity .

Scientific Research Applications

Anti-Epileptic Agents

The 1,3,4-thiadiazole moiety, which is part of the compound, has been shown to exhibit a wide range of biological activities, including acting as an anti-epileptic agent . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Antifungal Activities

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Activities

The target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Antinociceptive Effects

New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated .

Anticancer Activities

1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Antioxidant Activities

1,3,4-thiadiazole derivatives have also been reported to exhibit antioxidant activities .

Anti-Inflammatory Activities

1,3,4-thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory .

Antidepressant and Anxiolytic Activities

Compounds containing 1,3,4-thiadiazole ring have been reported to exhibit antidepressant and anxiolytic activities .

Future Directions

There is considerable interest in the development of new compounds with the 1,3,4-thiadiazole moiety due to their wide range of biological activities . Future research will likely focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and reduce toxicity .

properties

IUPAC Name

3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASAOJLRJWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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